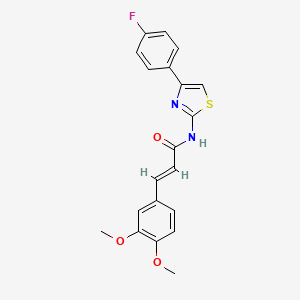

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide

Description

This compound features a central acrylamide linker connecting a 3,4-dimethoxyphenyl group to a 4-(4-fluorophenyl)thiazole moiety. Its synthesis likely involves coupling α-bromoacrylic acid derivatives with aminothiazole precursors under conditions similar to those in (e.g., EDCI-mediated amidation in DMF) .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-25-17-9-3-13(11-18(17)26-2)4-10-19(24)23-20-22-16(12-27-20)14-5-7-15(21)8-6-14/h3-12H,1-2H3,(H,22,23,24)/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXMKXXXWLEOY-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed through the reaction of an appropriate acrylate with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

a. Methoxy Group Position and Quantity

- Target Compound : 3,4-Dimethoxyphenyl group.

- The trifluoromethyl-thiadiazole moiety introduces strong electron-withdrawing effects, which may alter solubility and target affinity compared to the fluorophenyl-thiazole in the target compound .

- (E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide () : Replacing the thiazole with a dioxoisoindolinyl group reduces planarity, possibly diminishing intercalation or stacking interactions in biological systems. Antifungal activity is moderate here, suggesting methoxy groups alone are insufficient for high potency .

b. Fluorophenyl vs. Other Halogenated/Aryl Groups

- 4-(4-Fluorophenyl)thiazole in Target Compound : Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

- Crystallographic data from shows that chlorophenyl-thiazole derivatives adopt planar conformations, similar to fluorophenyl analogues, but with slight torsional deviations .

Heterocycle Modifications

- Thiazole vs. Thiadiazole ( vs. Target Compound) : Thiadiazoles (e.g., in ) exhibit greater electronegativity and rigidity due to the additional nitrogen, which may enhance interactions with polar residues in enzymatic active sites. However, this could also reduce solubility compared to thiazole-containing compounds .

- Thiophene-Based Analogues () : Thiophene derivatives (e.g., compound 5 in ) show distinct electronic profiles, with reduced aromaticity compared to thiazoles. This may lower binding affinity to targets requiring planar aromatic interactions .

Linker and Functional Group Differences

- Acrylamide vs. Acrylonitrile () : The discontinued compound (E)-3-(3,4-dimethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile replaces the amide with a nitrile group. This eliminates hydrogen-bonding capacity, likely reducing target engagement but improving lipophilicity .

- Natural Product Analogues () : Compound 2 from Lycium barbarum contains a similar acrylamide linker but with a 4-hydroxy-3-methoxyphenyl group and a substituted phenethylamine. Its anti-inflammatory activity (IC50 = 17.00 μM) highlights how polar substituents (e.g., hydroxyl groups) can modulate biological activity .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl and 4-fluorophenyl thiazole derivatives under specific conditions to yield the desired acrylamide structure. The synthesis process often employs methods such as microwave-assisted reactions or solvent-free techniques to enhance yield and purity.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5.0 | Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 |

| PC3 | 7.5 | Inhibition of cell proliferation through cell cycle arrest |

| HT-29 | 6.0 | Activation of caspase pathways leading to programmed cell death |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, including resistant strains such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 1.5 µg/mL | 3.0 µg/mL |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, leading to increased cell death in cancerous tissues.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with resistant A431 carcinoma showed significant tumor reduction after treatment with a derivative of this compound.

- Case Study 2 : Patients suffering from chronic bacterial infections exhibited improved outcomes when treated with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.